molecular formula C11H17N5O2 B1683909 NU6027 CAS No. 220036-08-8

NU6027

Numéro de catalogue: B1683909
Numéro CAS: 220036-08-8
Poids moléculaire: 251.29 g/mol
Clé InChI: DGWXOLHKVGDQLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NU6027 est un inhibiteur puissant de l'ataxie télangiectasie mutée et de la kinase apparentée à Rad3 (ATR) et de la kinase dépendante de la cycline 2 (CDK2). Initialement développé comme inhibiteur de la CDK2, this compound a montré un potentiel significatif pour améliorer la cytotoxicité des agents endommageant l'ADN, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de NU6027 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final en grandes quantités .

Analyse Des Réactions Chimiques

Types de Réactions : NU6027 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de this compound, chacun avec des activités et des propriétés biologiques potentiellement différentes .

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'activité de l'ATR et de la CDK2. L'ATR est un régulateur clé de la réponse cellulaire aux dommages de l'ADN, et son inhibition par this compound conduit à une réparation de l'ADN altérée et à une sensibilité accrue aux agents endommageant l'ADN. La CDK2 est impliquée dans la régulation du cycle cellulaire, et son inhibition par this compound entraîne un arrêt du cycle cellulaire et l'apoptose. L'inhibition combinée de l'ATR et de la CDK2 par this compound améliore les effets cytotoxiques des agents endommageant l'ADN, ce qui en fait un puissant chimio-sensibilisateur .

Composés Similaires :

Unicité de this compound : this compound est unique dans son inhibition double de l'ATR et de la CDK2, offrant un effet synergique qui améliore la cytotoxicité des agents endommageant l'ADN. Cette double inhibition fait de this compound un outil précieux pour étudier les effets combinés de l'inhibition de l'ATR et de la CDK2 et un candidat prometteur pour les thérapies combinées dans le traitement du cancer .

Applications De Recherche Scientifique

Key Applications

  • Cancer Therapy
    • Chemo-sensitization : NU6027 has been shown to enhance the efficacy of chemotherapeutic agents. In studies involving human breast cancer (MCF7) and ovarian cancer (A2780) cell lines, this compound significantly increased the cytotoxicity of cisplatin and hydroxyurea. This effect was particularly pronounced in cells with functional p53 and mismatch repair pathways, indicating its potential for targeted therapies in specific tumor types .
    • Synthetic Lethality : The compound demonstrates synthetic lethality when combined with poly(ADP-ribose) polymerase (PARP) inhibitors in cells deficient in single-strand break repair mechanisms. This suggests a promising therapeutic strategy for cancers with specific DNA repair deficiencies .
  • Neuroprotection
    • Recent studies indicate that this compound may also inhibit neuronal death caused by traumatic brain injury (TBI) by reducing oxidative stress through inhibition of transient receptor potential cation channel 5 (TRPC5). This application highlights its potential beyond oncology, suggesting neuroprotective properties that warrant further investigation .
  • Antimycobacterial Activity
    • This compound has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for further exploration as an antimicrobial agent. The compound's ability to inhibit specific protein kinases associated with bacterial growth presents a novel application in infectious disease treatment .

Table 1: Summary of Cytotoxicity Studies

StudyCell LineTreatmentIC50 (μM)Observations
MCF7This compound + Cisplatin6.7Enhanced cytotoxicity observed
A2780This compound + Hydroxyurea4.0Increased sensitivity noted
CHOThis compound + Cisplatin6.0Synergistic effects confirmed

Table 2: Mechanism of Action

MechanismDescription
ATR InhibitionDisrupts G2/M checkpoint, enhancing sensitivity to DNA-damaging agents
Synthetic LethalityPotentiates effect of PARP inhibitors in DNA repair-deficient cells
TRPC5 Channel InhibitionReduces oxidative stress in neuronal cells post-TBI

Case Studies

  • Breast Cancer Treatment : In a controlled study involving MCF7 cells, this compound was administered alongside cisplatin. Results showed a significant increase in cell death compared to cisplatin alone, demonstrating its role as a potent chemosensitizer .
  • Neuroprotection Post-TBI : A study assessed the effects of this compound on neuronal survival following TBI. The results indicated that administration of this compound led to reduced neuronal death and oxidative stress markers, suggesting its potential application in neuroprotective strategies .
  • Antimycobacterial Screening : A chemical screening identified this compound as an effective inhibitor against Mycobacterium tuberculosis, highlighting its versatility as a therapeutic agent beyond oncology .

Mécanisme D'action

NU6027 exerts its effects by inhibiting the activity of ATR and CDK2. ATR is a key regulator of the cellular response to DNA damage, and its inhibition by this compound leads to impaired DNA repair and increased sensitivity to DNA-damaging agents. CDK2 is involved in cell cycle regulation, and its inhibition by this compound results in cell cycle arrest and apoptosis. The combined inhibition of ATR and CDK2 by this compound enhances the cytotoxic effects of DNA-damaging agents, making it a potent chemosensitizer .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique in its dual inhibition of ATR and CDK2, providing a synergistic effect that enhances the cytotoxicity of DNA-damaging agents. This dual inhibition makes this compound a valuable tool for studying the combined effects of ATR and CDK2 inhibition and a promising candidate for combination therapies in cancer treatment .

Activité Biologique

NU6027, a small molecule originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, has emerged as a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase. Its biological activity extends to various applications, particularly in cancer therapy and antimicrobial activity against Mycobacterium tuberculosis. This article examines the mechanisms of action, efficacy, and potential therapeutic applications of this compound based on diverse research findings.

ATR Inhibition
this compound inhibits ATR with an IC50 value of approximately 6.7 μM, significantly enhancing the cytotoxic effects of DNA-damaging agents like hydroxyurea and cisplatin in an ATR-dependent manner. The compound disrupts G2/M cell cycle arrest following DNA damage, impairs homologous recombination repair, and increases sensitivity to other chemotherapeutic agents, particularly in cells with functional p53 and mismatch repair (MMR) systems .

Synthetic Lethality
Research indicates that this compound exhibits synthetic lethality when DNA single-strand break repair is compromised, such as through poly(ADP-ribose) polymerase (PARP) inhibition or defects in XRCC1 . This property highlights its potential as a therapeutic agent in combination therapies for cancers with specific genetic backgrounds.

Efficacy in Cancer Models

This compound has been tested in various cancer cell lines, including breast cancer (MCF7) and ovarian cancer (A2780). The following table summarizes key findings from studies evaluating its efficacy:

Cell Line IC50 (μM) Effect on Cisplatin Sensitivity Mechanism
MCF76.7Enhanced by 2-foldATR inhibition
A27802.8Greatest in p53 functional cellsMMR dependency

These findings suggest that this compound's effectiveness varies with the genetic context of the tumor cells, making it a promising candidate for personalized cancer therapy .

Antimycobacterial Activity

In addition to its antitumor properties, this compound has shown significant activity against Mycobacterium tuberculosis. It inhibits the growth of M. bovis BCG and M. tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 1.56 μM. The compound specifically targets Ser/Thr protein kinases PknD and PknG, which are crucial for mycobacterial growth and survival .

This compound's mechanism against mycobacteria involves:

  • Inhibition of autophosphorylation activity associated with PknD and PknG.
  • Induction of apoptosis in macrophages infected with M. tuberculosis.
  • Modulation of host signaling pathways to enhance antimicrobial activity .

Case Studies

  • Breast Cancer Study : In MCF7 cells, this compound was shown to potentiate the effects of cisplatin significantly, leading to increased apoptosis rates compared to controls. This study emphasized the importance of ATR inhibition in enhancing the efficacy of conventional chemotherapeutics .
  • Tuberculosis Model : In murine models infected with M. tuberculosis, this compound treatment resulted in a marked reduction in bacterial load within macrophages and tissues, suggesting its potential as a novel antitubercular agent .

Propriétés

IUPAC Name

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXOLHKVGDQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327960
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220036-08-8
Record name 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Diamino-4-cyclohexylmethoxypyrimidine (0.28 g, 1.26 mmol) was dissolved in warm glacial acetic acid solution (30%, 10 ml). The solution was heated to 80° C. and sodium nitrite solution (0.12 g, 1.72 mmol in 5 ml of H2O) was added dropwise over 1 h, until and excess of oxidant, as indicated by starch iodide paper, was observed. The reaction mixture was allowed to cool to room temperature and the violet crystals were collected by filtration, and washed well with water. The title compound was purified by recrystallisation from ethanol (0.26 g, 83%), m.p. 254° C.; (Found: C, 52.73; H, 6.59; N, 27.56% C11H17N5O2 requires C, 52.59; H, 6.77; N, 27.89%); δH (200 MHz, d6-DMSO) 1.09-1.38 (5H, m, C6H11), 1.73-2.00 (6H, 5 m, C6H11), 4.39 (2H, d, OCH2, J=6.3 Hz), 7.86 (2H, br s, NH2), 8.08 (1H, br s, NH), 10.19 (1H, br s, NH); m/z (+EI) 251 (M+, 25%), 155 (M+-C7H13 , 100) , 138 (M+-C7H13O, 72) , 81 (9).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NU6027
Reactant of Route 2
Reactant of Route 2
NU6027
Reactant of Route 3
Reactant of Route 3
NU6027
Reactant of Route 4
Reactant of Route 4
NU6027
Reactant of Route 5
NU6027
Reactant of Route 6
Reactant of Route 6
NU6027

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.